molecular formula C8H7N3 B072966 1-Phenyl-1H-1,2,3-triazole CAS No. 1453-81-2

1-Phenyl-1H-1,2,3-triazole

Cat. No.: B072966
CAS No.: 1453-81-2
M. Wt: 145.16 g/mol
InChI Key: KINVSCCCUSCXTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound characterized by a five-membered ring structure with three nitrogen atoms and one phenyl group attached to the first nitrogen atom. This compound is part of the broader class of 1,2,3-triazoles, which are known for their stability and versatility in various chemical and biological applications .

Scientific Research Applications

1-Phenyl-1H-1,2,3-triazole has found extensive applications in scientific research, including:

Mechanism of Action

Target of Action

1-Phenyl-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound that has been found to interact with a variety of enzymes and receptors . It has been reported to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities , which are key enzymes in the nervous system that break down acetylcholine, a neurotransmitter involved in memory and cognition. Additionally, it has been suggested to interact with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme .

Mode of Action

The mode of action of this compound involves its interaction with these targets, leading to changes in their function. For instance, by inhibiting AChE and BuChE, it can increase the levels of acetylcholine in the synaptic cleft, potentially enhancing cholinergic transmission . Furthermore, it has been speculated that the sulfamate group of this compound undergoes a nucleophilic substitution reaction with the fGly residue, resulting in the sulfamoylation and inactivation of the catalytic site .

Biochemical Pathways

The inhibition of AChE and BuChE by this compound affects the cholinergic pathway, leading to increased levels of acetylcholine and potentially enhancing cholinergic transmission . The interaction with the catalytic domain of the S. aureus topoisomerase IV enzyme could affect DNA replication and transcription processes .

Result of Action

The result of this compound’s action is the modulation of the activity of its target enzymes. By inhibiting AChE and BuChE, it could potentially enhance cholinergic transmission, which could have implications for cognitive function . Its interaction with the S. aureus topoisomerase IV enzyme could potentially inhibit the growth of this bacterium .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by the pH and temperature of its environment . Furthermore, its interaction with its targets could be influenced by the presence of other molecules or drugs in the body.

Safety and Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-1,2,3-triazole undergoes several types of chemical reactions, including:

    Oxidation: The triazole ring is generally resistant to oxidation, but under specific conditions, it can be oxidized to form various derivatives.

    Reduction: Reduction reactions are less common but can be achieved using strong reducing agents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .

Comparison with Similar Compounds

1-Phenyl-1H-1,2,3-triazole is unique due to its stability and versatility. Similar compounds include:

These compounds share some similarities in their heterocyclic nature but differ in their specific applications and chemical behavior.

Properties

IUPAC Name

1-phenyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-2-4-8(5-3-1)11-7-6-9-10-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINVSCCCUSCXTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40296829
Record name 1-Phenyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1453-81-2
Record name 1-Phenyl-1,3-triazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111902
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In the method of preparation, the reaction between the N-vinylpyrrolidinone and the phenyl azide is carried out at room temperature in ethanol as solvent, and allowed to stand in the dark for several weeks, depending on the reactivity of the phenyl azides. Refluxing the reaction mixture eliminates the 5-(2-oxo-1-pyrrolidino) group and yields the 1-phenyl triazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
phenyl azides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

1,2,3-Triazole (5 g), iodobenzene (9.72 ml) and copper iodide (0.68 g) was taken in dry DMF under Nitrogen atmosphere. 1,2-(N,N-dimethyl)cyclohexyl diamine (1.02 g) and potassium phosphate (30.73 g) was added into above mixture. The reaction mixture was reflux at 110° C. for over night. TLC was checked no starting material and the reaction mixture was filtered through celite. The filtrate was diluted with water and product was extracted with dichloromethane. The organic layer was evaporated and the crude product was purified by column chromatography using 60-120 silica gel and pet ether\ethyl acetate as eluent to give 1-phenyl-1H-1,2,3-triazole as white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.72 mL
Type
reactant
Reaction Step Two
[Compound]
Name
1,2-(N,N-dimethyl)cyclohexyl diamine
Quantity
1.02 g
Type
reactant
Reaction Step Three
Name
potassium phosphate
Quantity
30.73 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.68 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

Following General Procedure A (90° C., 30 hours), 1H-[1,2,3]triazole (87 μL, 1.5 mmol) is coupled with iodo-benzene (112 μL, 1.0 mmol). The crude brown oil was purified by flash chromatography on silica gel (eluent: dichloromethane/hexanes=50/50 then pure dichloro-methane) to provide 60 mg of 2-phenyl-2H-[1,2,3]triazole (41% yield) as an uncolored oil and 70 mg of 1-phenyl-1H-[1,2,3]triazole (48% isolated yield) as a light yellow solid.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
87 μL
Type
reactant
Reaction Step Two
Quantity
112 μL
Type
reactant
Reaction Step Three
Customer
Q & A

A: Research on 1-phenyl-1H-1,2,3-triazole derivatives has revealed their potential as antagonists for GABA receptors, specifically showing selectivity for the β3 subtype over α1β2γ2 receptors. [, ] These compounds bind to a putative site within the channel-lining 2'-6' region of the second transmembrane segment of these receptors. [] This binding interaction inhibits the action of GABA, an inhibitory neurotransmitter, leading to various downstream effects depending on the specific receptor subtype targeted.

A: While specific information on material compatibility and stability of the unsubstituted this compound is limited within the provided research, the presence of diverse substituents on the core structure in various studies suggests a degree of tunability in its properties. [, , , , , , , , , , , ] This opens possibilities for tailoring its compatibility and stability under different conditions for specific applications.

A: Yes, computational methods played a key role in understanding the structure-activity relationships of this compound derivatives. Researchers have employed 3D-QSAR techniques, including CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis). [, ] These methods, often coupled with molecular docking simulations, revealed key structural features contributing to the affinity and selectivity of these compounds for β3 GABA receptors. [, ]

ANone: SAR studies have demonstrated a strong influence of substituents on the activity and selectivity of 1-phenyl-1H-1,2,3-triazoles for GABA receptors. For instance:

  • Benzene ring substitutions: A 2,6-dichloro-4-trifluoromethyl substitution pattern on the benzene ring enhances affinity for both β3 and α1β2γ2 receptors. [, ]
  • Triazole ring substitutions: An n-propyl group at the 4-position and a chloromethyl or ethyl group at the 5-position of the triazole ring contribute to high potency and selectivity for the β3 receptor. [, ]
  • Hydrophobic interactions: Differences in the hydrophobic environment within the binding site, particularly at the 2' position, are thought to contribute to the selectivity of these compounds for β3 over α1β2γ2 receptors. []

A: While specific PK/PD data isn't extensively discussed, some research indicates that this compound derivatives with high affinity for insect GABA receptors exhibit insecticidal activity against houseflies. [] This suggests in vivo efficacy and potential for further investigation of their pharmacokinetic properties.

A: Research primarily employed in vitro assays to evaluate the binding affinities of this compound derivatives for human β3 and α1β2γ2 GABA receptors expressed in cell lines. [, ] Additionally, some studies utilized houseflies as an animal model to investigate the insecticidal activity of specific derivatives. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.